molecular formula C18H20N4O2 B2806830 1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione CAS No. 2309805-69-2

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione

Katalognummer: B2806830
CAS-Nummer: 2309805-69-2
Molekulargewicht: 324.384
InChI-Schlüssel: BGPGGXMYHJFSBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pentane-1,5-dione backbone substituted with a phenyl group at position 1 and a 3-(pyrazin-2-ylamino)azetidin-1-yl moiety at position 3. The diketone structure confers reactivity for nucleophilic additions or reductions, while the azetidine-pyrazine group may influence bioavailability and target specificity.

Eigenschaften

IUPAC Name

1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGGXMYHJFSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pentane backbone, a phenyl group, and an azetidine ring substituted with a pyrazine moiety. Its structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 296.3669 g/mol. The compound can be classified under azetidinones and pyrazine derivatives , both known for their significant biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC_{16}H_{20}N_{4}O_{2}
Molecular Weight296.3669 g/mol
Functional GroupsAzetidine, Pyrazine
ClassificationAzetidinone, Pyrazine Derivative

The specific mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets. The presence of the pyrazine and azetidine groups suggests potential activity against enzymes or receptors involved in disease processes.

Biological Activities

Research into the biological activities of this compound indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
  • Antimicrobial Properties : Compounds containing pyrazine moieties are known for their antimicrobial activities. Studies have demonstrated that similar derivatives can inhibit the growth of antibiotic-resistant bacteria .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Assays : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) showed that pyrazole derivatives exhibit significant cytotoxicity and can enhance the effect of standard chemotherapy agents like doxorubicin .
  • Antimicrobial Testing : A series of pyrazole-based compounds were tested against multiple strains of bacteria, demonstrating varying degrees of antimicrobial efficacy. Notably, certain derivatives displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pentane-1,5-dione Derivatives

(a) 5-((4S)-2-Oxo-4-phenyl-(1,3-oxazolidin-3-yl))-1-(4-fluorophenyl)pentane-1,5-dione (Compound 47)
  • Structure: Differs in the substituent at position 5, which is a 1,3-oxazolidinone ring (a five-membered heterocycle with oxygen and nitrogen) instead of an azetidine-pyrazine group .
  • Synthesis : Produced via biocatalytic reduction of an α,β-unsaturated precursor with >95% conversion and selectivity.
  • Application : Key intermediate in ezetimibe (cholesterol absorption inhibitor) synthesis, highlighting the pharmacological relevance of pentane-1,5-dione scaffolds .
(b) 3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (Compound 7)
  • Structure: Retains the pentane-1,5-dione core but substitutes positions 1 and 5 with methylphenyl and hydroxyphenyl groups, lacking nitrogenous heterocycles .
  • Synthesis : Formed via microbial biotransformation of hydroxychalcones, demonstrating the unpredictability of enzymatic modifications (e.g., simultaneous reduction and hydroxylation) .

Azetidine-Containing Analogues

(a) 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Derivatives
  • Structure: Shares the azetidine ring but incorporates a pyrazolo-pyridine substituent and morpholine-quinoline backbone. These compounds are optimized as Toll-like receptor (TLR7-9) antagonists .
  • Therapeutic Use : Designed for treating systemic lupus erythematosus (SLE), emphasizing the role of azetidine derivatives in modulating immune responses .

Functional Group Analysis

Compound Core Structure Position 1 Position 5 Key Functional Groups Biological Relevance
Target Compound Pentane-1,5-dione Phenyl 3-(Pyrazin-2-ylamino)azetidin-1-yl Diketone, azetidine, pyrazine Potential kinase/immune modulation
Compound 47 Pentane-1,5-dione 4-Fluorophenyl (4S)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl Diketone, oxazolidinone, fluorine Cholesterol absorption inhibition
Compound 7 Pentane-1,5-dione 4-Methylphenyl 3-(4-Hydroxyphenyl) Diketone, hydroxyl, methyl Novel bioactive scaffold
TLR7-9 Antagonist Derivatives Quinoline-morpholine - Azetidine-pyrazolo-pyridine Azetidine, pyrazolo-pyridine, nitrile SLE treatment

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.